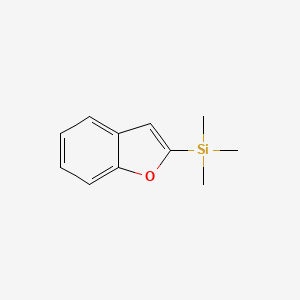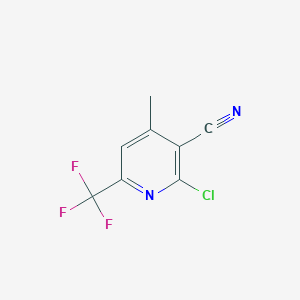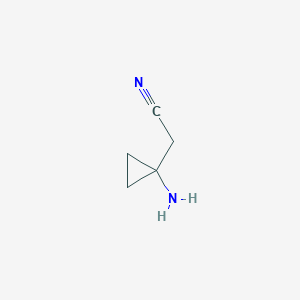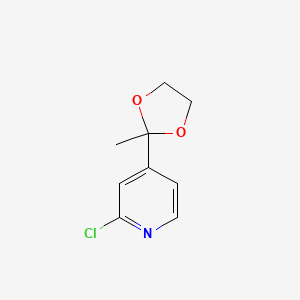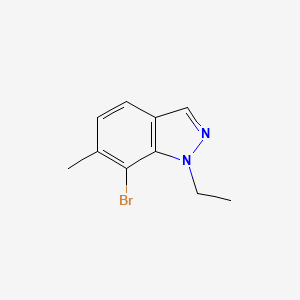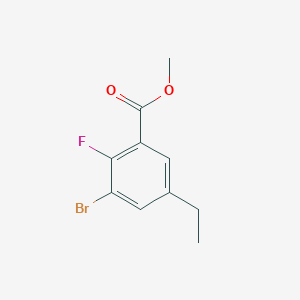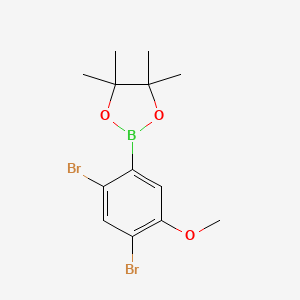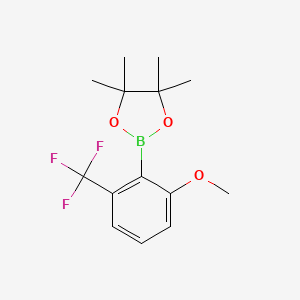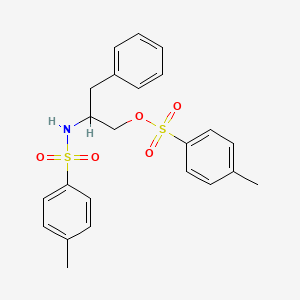
2-(4-Methylphenylsulfonamido)-3-phenylpropyl-4-methylbenzenesulfonate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenylsulfonamido)-3-phenylpropyl-4-methylbenzenesulfonate, 95% (hereafter referred to as 2-MPS) is a derivative of benzenesulfonate that has been used in a variety of scientific research applications. The compound has a wide range of potential applications in chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-MPS is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. The compound has been used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 2-MPS has been used in drug discovery studies to identify potential new drugs and to study the structure-activity relationships of existing drugs. It has also been used in biochemistry studies to investigate the structure and function of proteins and enzymes.
Mécanisme D'action
2-MPS acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The compound binds to the active site of these enzymes, preventing them from catalyzing the reactions necessary for the production of inflammatory mediators, such as prostaglandins and leukotrienes. This inhibition of the enzymes results in a decrease in the production of these pro-inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
The inhibition of COX-2 and 5-LOX by 2-MPS has a number of physiological effects. Studies have shown that the compound can reduce inflammation and pain, as well as reduce the risk of cardiovascular disease. In addition, 2-MPS has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-MPS has several advantages for use in lab experiments. The compound is relatively inexpensive and easy to obtain, and it has a high purity of 95%. In addition, the compound is stable and can be stored at room temperature. However, 2-MPS is not soluble in water, so it must be dissolved in an organic solvent before use.
Orientations Futures
Given its wide range of potential applications, there are many potential future directions for research involving 2-MPS. One potential direction is the development of new synthesis methods for the compound, which could potentially reduce costs and improve the purity of the product. In addition, further research into the mechanism of action of 2-MPS could lead to the development of more effective and specific inhibitors of COX-2 and 5-LOX. Finally, further research into the biochemical and physiological effects of 2-MPS could lead to the development of new drugs and therapies for the treatment of inflammation and other diseases.
Méthodes De Synthèse
2-MPS is synthesized by a two-step process. The first step involves the reaction of 4-methylphenol with sulfonamido-3-phenylpropyl chloride in the presence of a base, such as potassium carbonate. This reaction produces the desired product, 2-MPS, along with water and carbon dioxide as byproducts. The second step involves the purification of the 2-MPS by recrystallization from a mixture of acetonitrile and water. This process yields a product with a purity of 95%.
Propriétés
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATCEFUUVQOULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




